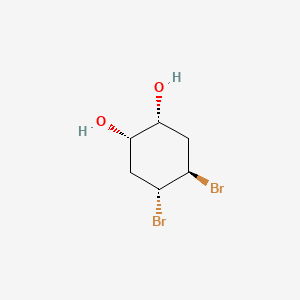
(1R,2S,4R,5R)-4,5-dibromocyclohexane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dibromo-1,2-cyclohexanediol is an organic compound with the molecular formula C6H10Br2O2 It is a disubstituted cyclohexane derivative, where two bromine atoms are attached to the 4th and 5th positions, and two hydroxyl groups are attached to the 1st and 2nd positions of the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dibromo-1,2-cyclohexanediol typically involves the bromination of 1,2-cyclohexanediol. The reaction is carried out by treating 1,2-cyclohexanediol with bromine (Br2) in an appropriate solvent, such as carbon tetrachloride (CCl4) or chloroform (CHCl3), under controlled conditions. The reaction proceeds via electrophilic addition, where the bromine atoms add to the double bond of the cyclohexane ring, resulting in the formation of 4,5-dibromo-1,2-cyclohexanediol.
Industrial Production Methods
Industrial production methods for 4,5-dibromo-1,2-cyclohexanediol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is then purified using techniques such as recrystallization or distillation to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dibromo-1,2-cyclohexanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The bromine atoms can be reduced to form 1,2-cyclohexanediol.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-), amines (NH2R), or alkyl halides (R-X) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4,5-dibromo-1,2-cyclohexanedione or 4,5-dibromo-1,2-cyclohexanecarboxylic acid.
Reduction: Formation of 1,2-cyclohexanediol.
Substitution: Formation of various substituted cyclohexanediols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,5-Dibromo-1,2-cyclohexanediol has several scientific research applications, including:
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,5-dibromo-1,2-cyclohexanediol involves its interaction with molecular targets and pathways. The bromine atoms and hydroxyl groups play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and undergo nucleophilic or electrophilic reactions, which contribute to its biological and chemical activities. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparación Con Compuestos Similares
4,5-Dibromo-1,2-cyclohexanediol can be compared with other disubstituted cyclohexane derivatives, such as:
1,2-Dibromo-1,2-cyclohexanediol: Similar structure but with bromine atoms at different positions.
4,5-Dichloro-1,2-cyclohexanediol: Similar structure but with chlorine atoms instead of bromine.
4,5-Diiodo-1,2-cyclohexanediol: Similar structure but with iodine atoms instead of bromine.
Propiedades
Fórmula molecular |
C6H10Br2O2 |
|---|---|
Peso molecular |
273.95 g/mol |
Nombre IUPAC |
(1R,2S,4R,5R)-4,5-dibromocyclohexane-1,2-diol |
InChI |
InChI=1S/C6H10Br2O2/c7-3-1-5(9)6(10)2-4(3)8/h3-6,9-10H,1-2H2/t3-,4-,5-,6+/m1/s1 |
Clave InChI |
PDKOZGHNDDCFPN-KAZBKCHUSA-N |
SMILES isomérico |
C1[C@H]([C@H](C[C@H]([C@@H]1Br)Br)O)O |
SMILES canónico |
C1C(C(CC(C1Br)Br)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[3-oxo-2-[(Z)-pent-1-enyl]cyclopentyl]acetate](/img/structure/B15287542.png)



![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyridine-3-carboxamide](/img/structure/B15287575.png)

![[4-(Methylsulfonothioyloxymethyl)phenyl]methanol](/img/structure/B15287585.png)
![N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide](/img/structure/B15287587.png)
![ethyl (1S,2R)-1-phenyl-2-[2,2,2-trichloroethoxycarbonyl(trideuteriomethyl)amino]cyclohex-3-ene-1-carboxylate](/img/structure/B15287593.png)

![(3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21,30-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B15287600.png)
![2-(4-Bromophenyl)-6-chloro-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B15287602.png)


